molecular formula C14H11FN2O2S B5741843 2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B5741843
M. Wt: 290.31 g/mol
InChI Key: LNULASZGIFYDHH-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H10FNO2. It is known for its unique structure, which includes a fluorine atom, a hydroxyphenyl group, and a carbamothioyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Modulation: It may bind to receptors on cell surfaces, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(4-hydroxyphenyl)carbamothioyl]benzamide
  • 2-fluoro-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
  • 2-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide

Uniqueness

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxyphenyl group contributes to its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNULASZGIFYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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